1-(2-(Difluoromethoxy)phenyl)naphthalene
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Overview
Description
1-(2-(Difluoromethoxy)phenyl)naphthalene is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a naphthalene moiety
Preparation Methods
The synthesis of 1-(2-(Difluoromethoxy)phenyl)naphthalene typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-(difluoromethoxy)benzene with naphthalene under specific conditions. The reaction often requires the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(2-(Difluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the difluoromethoxy group can be replaced by other substituents under appropriate conditions.
Scientific Research Applications
1-(2-(Difluoromethoxy)phenyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: The compound is used in the study of biological systems, especially in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-(2-(Difluoromethoxy)phenyl)naphthalene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances the compound’s ability to form stable interactions with these targets, often leading to inhibition or modulation of their activity. The pathways involved may include binding to active sites or altering the conformation of the target molecules .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(2-(Difluoromethoxy)phenyl)naphthalene stands out due to its unique difluoromethoxy group. Similar compounds include:
1-(4-(Difluoromethoxy)phenyl)naphthalene: Differing in the position of the difluoromethoxy group, this compound exhibits distinct reactivity and applications.
2-(Difluoromethoxy)phenyl isothiocyanate: Another fluorinated compound with different functional groups, used in various chemical syntheses.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and physical properties, making it valuable for diverse applications.
Properties
CAS No. |
1261629-27-9 |
---|---|
Molecular Formula |
C17H12F2O |
Molecular Weight |
270.27 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2O/c18-17(19)20-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,17H |
InChI Key |
DTXQZDSLGHGUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3OC(F)F |
Origin of Product |
United States |
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